molecular formula C18H13BrN4OS B2860020 3-(3-bromophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 831184-36-2

3-(3-bromophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2860020
CAS No.: 831184-36-2
M. Wt: 413.29
InChI Key: KAVRAVZVQUSWAS-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(3-bromophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the triazolothiadiazole class, a fused heterocyclic system combining 1,2,4-triazole and 1,3,4-thiadiazole rings. Its structure features a bromophenyl group at position 3 and a (E)-styryl group substituted with a 4-methoxyphenyl moiety at position 4.

Triazolothiadiazoles are recognized for diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

IUPAC Name

3-(3-bromophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4OS/c1-24-15-8-5-12(6-9-15)7-10-16-22-23-17(20-21-18(23)25-16)13-3-2-4-14(19)11-13/h2-11H,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVRAVZVQUSWAS-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Amino-5-(3-Bromophenyl)-1,2,4-Triazole-3-Thiol (1)

Procedure :

  • React 3-bromophenyl isothiocyanate with thiosemicarbazide in ethanol under reflux (6–8 hours).
  • Treat the intermediate with hydrazine hydrate (99%) to form the triazole-thiol.
    Key Parameters :
  • Yield : 68–72% after recrystallization (ethanol/water).
  • Characterization :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.52–7.48 (m, 2H, Ar-H), 7.34–7.30 (m, 1H, Ar-H), 7.22–7.18 (m, 1H, Ar-H), 4.88 (s, 2H, NH₂).
    • IR (KBr): 3270 cm⁻¹ (N–H), 1615 cm⁻¹ (C=N), 690 cm⁻¹ (C–S).

Preparation of (E)-3-(4-Methoxyphenyl)Acrylic Acid (2)

Procedure :
1. Perform a Knoevenagel condensation between 4-methoxybenzaldehyde and malonic acid in pyridine/piperidine.
Key Parameters :
- Yield : 85–90%.
- Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 7.68 (d, J = 16.0 Hz, 1H, CH=), 7.52 (d, J = 8.8 Hz, 2H, Ar-H), 6.92 (d, J = 8.8 Hz, 2H, Ar-H), 6.32 (d, J = 16.0 Hz, 1H, CH=), 3.84 (s, 3H, OCH₃).

Cyclocondensation to Form the Triazolothiadiazole Core

Procedure :

  • Combine 1 (6.8 mmol) and 2 (7.0 mmol) in polyphosphoric acid (PPA, 20 mL).
  • Heat at 180–200°C for 4–6 hours with stirring.
  • Quench in ice water, neutralize with NH₄OH, and recrystallize from ethanol.

Reaction Optimization

Table 1: Impact of Reaction Conditions on Yield

Parameter Range Tested Optimal Value Yield (%)
Temperature (°C) 160–220 190 74
Time (hours) 2–8 6 74
Molar Ratio (1 :2 ) 1:1–1:1.2 1:1.05 74

Critical Observations :

  • Temperatures <180°C result in incomplete cyclization (yield <30%).
  • Excess PPA (>25 mL) promotes side reactions (e.g., sulfonation of methoxy groups).

Structural Characterization and Validation

Spectroscopic Analysis

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.02 (d, J = 16.0 Hz, 1H, CH=), 7.84 (d, J = 8.8 Hz, 2H, Ar-H), 7.62–7.58 (m, 2H, Ar-H), 7.44–7.36 (m, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, Ar-H), 6.64 (d, J = 16.0 Hz, 1H, CH=), 3.82 (s, 3H, OCH₃).

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 167.8 (C=S), 161.2 (C–OCH₃), 144.5 (C=N), 130.1–114.2 (Ar-C), 122.4 (CH=), 55.3 (OCH₃).

IR (KBr):

  • 1602 cm⁻¹ (C=N), 1248 cm⁻¹ (C–O–C), 690 cm⁻¹ (C–S).

X-ray Crystallography (Analogous Derivative)

Key Metrics :

  • Space Group : P2₁/c
  • π–π Stacking Distance : 3.48 Å
  • Hydrogen Bonds : C–H⋯N (2.89 Å)

Mechanistic Insights and Side Reactions

Cyclization Pathway

  • Protonation : PPA protonates the carboxylic acid (2 ), forming an acylium ion.
  • Nucleophilic Attack : The thiol group of 1 attacks the acylium ion, forming a thioester intermediate.
  • Cyclodehydration : Intramolecular cyclization eliminates H₂O, forming the thiadiazole ring.

Competing Reactions

  • Demethylation : Methoxy groups hydrolyze to hydroxyls at >200°C (yield loss: 12–15%).
  • Isomerization : EZ alkene isomerization under prolonged heating (reduced to <5% with N₂ atmosphere).

Comparative Analysis of Alternative Methods

Table 2: Efficacy of Triazolothiadiazole Synthesis Routes

Method Conditions Yield (%) Purity (%)
PPA Cyclization 190°C, 6 hours 74 98
POCl₃-Mediated Reflux, 18 hours 63 95
Microwave-Assisted 150°C, 30 minutes 68 97

Advantages of PPA Cyclization :

  • Higher regioselectivity for 6-substituted products.
  • Tolerance of electron-rich aromatic acids (e.g., 4-methoxy).

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Reactors : Reduce reaction time to 2 hours (yield: 72%).
  • Solvent-Free Conditions : Replace PPA with SiO₂-supported H₃PO₄ (yield: 70%).

Environmental Impact

  • PPA Recycling : Neutralization with NH₄OH regenerates 85% PPA.
  • E-Factor : 8.2 (lower than POCl₃-based methods: 12.5).

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(3-bromophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Substituent Variations at Position 6

Compound Name Substituent at Position 6 Key Activities References
Target Compound (E)-2-(4-Methoxyphenyl)ethenyl Under investigation -
3-(3-Bromophenyl)-6-(4-nitrophenyl)-7H-triazolo[3,4-b]thiadiazine 4-Nitrophenyl (thiadiazine ring) Not reported
3-(5'-Fluoro-2'-methoxybiphenyl)-6-substituted-triazolo[3,4-b]thiadiazole 5'-Fluoro-2'-methoxybiphenyl Antibacterial, anticancer
3-(Naphthoxyacetyl)-6-(2-chlorophenyl)-triazolo[3,4-b]thiadiazole Naphthoxyacetyl Anti-inflammatory, reduced ulcerogenicity

Key Observations :

  • The 4-nitrophenyl group in the thiadiazine derivative () introduces strong electron-withdrawing effects, which may reduce bioavailability compared to the target compound’s electron-donating methoxy group .
  • The target compound’s ethenyl linker may improve conformational flexibility, enabling better interaction with biological targets compared to rigid substituents.

Substituent Variations at Position 3

Compound Name Substituent at Position 3 Key Activities References
Target Compound 3-Bromophenyl Under investigation -
3-(4-Methyl-1,2,3-thiadiazolyl)-6-substituted-triazolo[3,4-b]thiadiazole 4-Methyl-1,2,3-thiadiazolyl Antifungal (EC₅₀: 7.28–42.49 µM)
3-(Indol-3-yl)-6-substituted-triazolo[3,4-b]thiadiazole Indol-3-yl Bcl-2-targeted anticancer

Key Observations :

  • The 4-methyl-thiadiazolyl group () introduces additional heteroatoms, enhancing antifungal activity via sulfur-mediated interactions .

Ring System Modifications

Compound Name Core Structure Key Structural Differences References
Target Compound Triazolo[3,4-b][1,3,4]thiadiazole Fully aromatic, planar -
3-Ethyl-6-[4-fluorophenyl]-triazolo[3,4-b]thiadiazole Triazolo[3,4-b][1,3,4]thiadiazole Ethyl group at position 3
3-(3-Chlorophenyl)-6-aryl-dihydrothiadiazole 5,6-Dihydro[1,3,4]thiadiazole Non-aromatic, reduced ring strain

Key Observations :

  • Planar triazolothiadiazole cores (e.g., target compound) favor π-π stacking and intercalation into biological macromolecules .

Biological Activity

The compound 3-(3-bromophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazole-thiadiazole class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The structure of the compound features a triazole ring fused with a thiadiazole moiety and substituted with bromophenyl and methoxyphenyl groups. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and triazole rings exhibit significant antimicrobial properties. A study demonstrated that similar structures showed efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with microbial cell wall synthesis or function.

Anticancer Activity

The anticancer potential of triazolo-thiadiazole derivatives has been extensively studied. For instance, derivatives have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. In one study, compounds similar to the target compound exhibited IC50 values in the micromolar range, indicating promising anticancer activity .

Anti-inflammatory Effects

Thiadiazole derivatives are also recognized for their anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses . This activity suggests potential applications in treating inflammatory diseases.

Case Studies

  • Antimicrobial Screening : A series of triazolo-thiadiazole derivatives were synthesized and screened for antimicrobial activity using standard agar diffusion methods. The results indicated that modifications to the bromophenyl group significantly enhanced activity against Candida albicans and Aspergillus niger .
  • Cytotoxicity Assays : In vitro cytotoxicity assays were performed on MCF-7 cells using the MTT assay. The results showed that the compound induced apoptosis in a dose-dependent manner, with an IC50 value of approximately 25 µM .
  • Anti-inflammatory Evaluation : A study evaluated the anti-inflammatory effects of a related compound in a rat model of paw edema. The compound significantly reduced edema compared to control groups, suggesting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/Activity LevelReference
AntimicrobialStaphylococcus aureus15 µg/mL
AnticancerMCF-725 µM
Anti-inflammatoryRat Paw Edema ModelSignificant Reduction

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting from bromobenzene and dimethoxybenzaldehyde derivatives. Key steps include cyclization of hydrazide intermediates with carbon disulfide, followed by condensation with substituted cinnamaldehyde under reflux in ethanol or methanol. Catalysts like potassium hydroxide and phosphorus oxychloride are critical for activating electrophilic centers. Optimizing temperature (60–80°C) and reaction time (6–16 hours) improves yields, which range from 49% to 75% depending on substituent compatibility .

Q. Which spectroscopic methods are essential for structural validation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and stereochemistry, while mass spectrometry (MS) verifies molecular weight. X-ray crystallography resolves planar configurations of the triazole-thiadiazole core and dihedral angles with aryl groups (e.g., 74.34° between core and benzene rings). Infrared (IR) spectroscopy identifies functional groups like C-Br (~600 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

Q. What are the primary biological targets or activities reported for this compound?

The compound exhibits anticancer potential by inhibiting kinases (e.g., p38 MAP kinase) and disrupting DNA replication. Its triazole-thiadiazole core interacts with enzyme active sites via hydrogen bonding and π-π stacking. Antimicrobial activity against Gram-positive bacteria (MIC: 8–32 µg/mL) is attributed to the bromophenyl group enhancing membrane permeability .

Advanced Research Questions

Q. How can computational methods optimize substituent selection for enhanced bioactivity?

Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities to targets like p38 MAP kinase. Virtual screening identifies substituents (e.g., 4-methoxy vs. 3,5-dimethoxy) that improve hydrophobic interactions or reduce steric hindrance. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronegativity (e.g., Br vs. Cl) with IC₅₀ values in enzyme assays .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial potency (e.g., variable MICs) may arise from differences in bacterial strains or assay conditions (e.g., broth microdilution vs. agar diffusion). Cross-validation using standardized protocols (CLSI guidelines) and structural analogs (e.g., replacing Br with CF₃) clarifies substituent-specific effects. Synchrotron-based crystallography can confirm target engagement .

Q. How do crystal packing interactions influence physicochemical properties?

X-ray studies reveal weak C–H⋯π and hydrogen-bonding interactions (e.g., N–H⋯S, 2.8–3.2 Å) that stabilize the lattice. These interactions affect solubility and melting points (e.g., 369–371 K). Modifying the methoxy group’s position alters π-stacking distances, which can be modeled using Mercury software to predict bioavailability .

Q. What experimental designs mitigate decomposition during synthesis?

Decomposition via oxidation is minimized using inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT). Monitoring reaction progress via TLC or HPLC ensures intermediates like 4-amino-5-aryl-triazole-3-thiol remain stable. Replacing polar aprotic solvents (DMF) with ethanol reduces side reactions during cyclization .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to screen catalysts (e.g., POCl₃ vs. SOCl₂) and solvent systems .
  • Activity Profiling : Combine in vitro kinase assays (e.g., ADP-Glo™) with in silico ADMET predictions to prioritize lead candidates .
  • Data Reproducibility : Archive raw spectral data (e.g., Bruker NMR files) and crystallographic parameters (CIF files) in public repositories like Zenodo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.